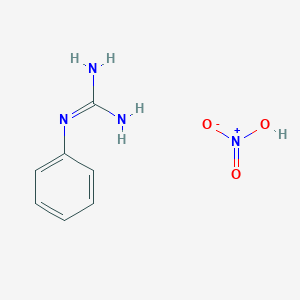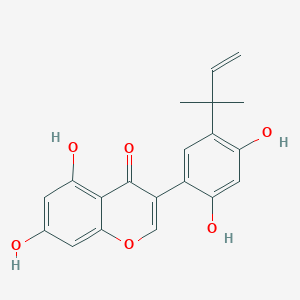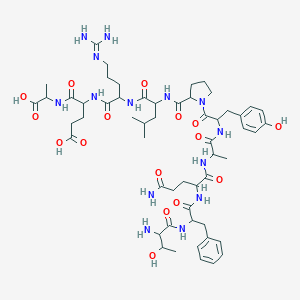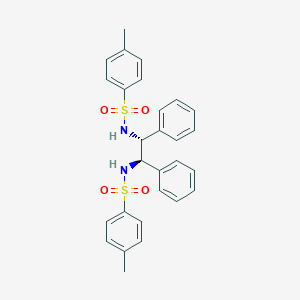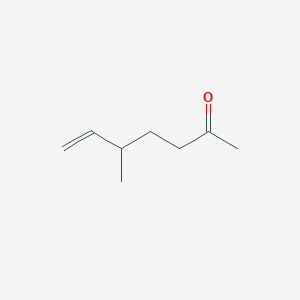![molecular formula C8H12N4O B055027 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 114724-45-7](/img/structure/B55027.png)
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane is a complex organic compound that features both an oxadiazole ring and a bicyclic heptane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane typically involves the formation of the oxadiazole ring followed by the introduction of the bicyclic heptane moiety. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Bicyclic Heptane: This step may involve the use of bicyclic intermediates which are then coupled with the oxadiazole ring through various organic reactions such as nucleophilic substitution or cycloaddition.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the amino group or within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections, cancer, or neurological disorders.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole ring and the bicyclic structure could play crucial roles in these interactions by providing specific binding affinities and steric effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane: can be compared with other oxadiazole derivatives or bicyclic compounds.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar chemical reactivity and biological activity.
Bicyclic Heptane Compounds: Compounds with similar bicyclic structures may have comparable physical and chemical properties.
Uniqueness
The uniqueness of 3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane lies in its combination of the oxadiazole ring and the bicyclic heptane structure, which may confer distinct biological activities and chemical reactivity not found in simpler analogs.
Properties
CAS No. |
114724-45-7 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(1-azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H12N4O/c9-8-10-7(13-11-8)6-4-12-2-1-5(6)3-12/h5-6H,1-4H2,(H2,9,11) |
InChI Key |
XARSDFQMNNNPBL-UHFFFAOYSA-N |
SMILES |
C1CN2CC1C(C2)C3=NC(=NO3)N |
Canonical SMILES |
C1CN2CC1C(C2)C3=NC(=NO3)N |
Synonyms |
3-(3-amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane 3-(5-(3-aminoox))abch CMI 1145 CMI-1145 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



